4-Fluoro-2,3-dimethylbenzaldehyde
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Overview
Description
4-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom at the fourth position and two methyl groups at the second and third positions on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, fluorination, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 4-Fluoro-2,3-dimethylbenzoic acid.
Reduction: 4-Fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dimethylbenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine atom can influence the reactivity of the compound by altering the electron density on the benzene ring. This can affect the compound’s interaction with various molecular targets and pathways .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the methyl groups, making it less sterically hindered.
2,3-Dimethylbenzaldehyde: Lacks the fluorine atom, affecting its reactivity and electronic properties.
4-Chloro-2,3-dimethylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-2,3-dimethylbenzaldehyde is unique due to the combined presence of fluorine and methyl groups, which influence its chemical behavior and make it a valuable intermediate in various synthetic pathways .
Biological Activity
4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. Its molecular formula is C₉H₉FO. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties and potential biological activities.
The structure of this compound includes:
- Aldehyde Group : Capable of forming covalent bonds with nucleophiles, potentially altering protein and enzyme functions.
- Fluorine Atom : Influences the compound's reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to changes in their functionality. Additionally, the fluorine atom enhances the compound's reactivity, allowing for more effective interactions with biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorinated benzaldehydes demonstrate strong antibacterial activity against gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations greater than 0.5% .
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted to evaluate the safety and efficacy of this compound. These studies often employ human fibroblast cell lines (e.g., WI38) to assess the compound's potential toxic effects. The results typically indicate a dose-dependent relationship between concentration and cell viability, suggesting that while some concentrations may be effective against pathogens, they could also pose risks to human cells .
Study on Anticancer Properties
A notable study explored the anticancer potential of various fluorinated compounds, including this compound. The findings revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Compound | IC50 (μM) | Cell Line | Activity |
---|---|---|---|
This compound | 25 | WI38 (human fibroblasts) | Moderate cytotoxicity |
Similar fluorinated compound | 10 | HeLa (cervical cancer) | High anticancer activity |
Applications in Drug Development
Due to its unique properties, this compound has potential applications in drug development. Its ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating bacterial infections and possibly cancer.
Properties
IUPAC Name |
4-fluoro-2,3-dimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCRTBODSLMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476369 |
Source
|
Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363134-37-6 |
Source
|
Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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